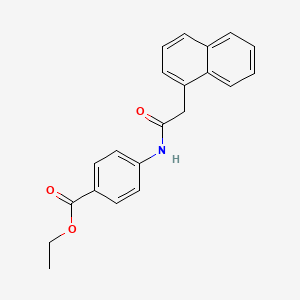

Ethyl 4-(2-naphthylacetylamino)benzoate

Description

Ethyl 4-(2-naphthylacetylamino)benzoate is an ethyl benzoate derivative featuring a 2-naphthylacetylamino substituent at the para position of the benzene ring. This compound belongs to a broader class of aromatic benzoate esters, which are widely studied for their diverse applications in pharmaceuticals, materials science, and chemical synthesis.

Properties

Molecular Formula |

C21H19NO3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

ethyl 4-[(2-naphthalen-1-ylacetyl)amino]benzoate |

InChI |

InChI=1S/C21H19NO3/c1-2-25-21(24)16-10-12-18(13-11-16)22-20(23)14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,2,14H2,1H3,(H,22,23) |

InChI Key |

OXPITJDYUFCZRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-naphthylacetylamino)benzoate typically involves the esterification of 4-(2-naphthylacetylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis. This method allows for the optimization of reaction time and sequences, resulting in high conversion and selectivity. Continuous-flow systems are advantageous for large-scale production as they offer better control over reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-naphthylacetylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 4-(2-naphthylacetylamino)benzoic acid and ethanol.

Reduction: The ester can be reduced to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to the corresponding alcohol.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: 4-(2-naphthylacetylamino)benzoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl 4-(2-naphthylacetylamino)benzoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-naphthylacetylamino)benzoate involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamidobenzamide Derivatives (SABA1)

Compound: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Key Features:

- Core Structure : Sulfonamidobenzamide (SABA) backbone with a chloro and phenylcarbamoyl substituent.

- Biological Activity : Exhibits antimicrobial activity against E. coli (MIC: 0.45–0.9 mM in efflux-compromised strains) .

- Comparison: Unlike Ethyl 4-(2-naphthylacetylamino)benzoate, SABA1 incorporates a sulfonamide linkage and a chlorine atom, which may enhance its binding affinity to bacterial targets.

Heterocyclic-Substituted Ethyl Benzoates (I-Series Compounds)

Examples :

- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate

- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

Key Features : - Substituents: Pyridazine or isoxazole heterocycles attached via phenethylamino/thio linkages.

- Comparison: The heterocyclic moieties in these analogs introduce distinct electronic and steric effects compared to the naphthylacetylamino group. For instance, isoxazole rings may enhance hydrogen-bonding interactions, while naphthyl groups could favor π-π stacking in biological systems .

Amino-Substituted Ethyl Benzoates

Examples :

Ethyl 4-(dimethylamino)benzoate Applications: Used as an internal calibrant in quantitative NMR due to high solubility in DMSO and non-overlapping NMR signals . Reactivity: Demonstrates superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion and better physical properties .

Ethyl 4-(phenylamino)benzoate (CAS 64878-66-6) Molecular Data: C₁₅H₁₅NO₂ (MW: 241.29), XlogP: 3.1, polar surface area: 52.3 Ų .

Ethyl 4-(butylamino)benzoate (CAS 94-32-6) Applications: Tracked for global consumption patterns, indicating industrial relevance .

Comparison :

- The dimethylamino group in Ethyl 4-(dimethylamino)benzoate is electron-donating, enhancing reactivity in polymer matrices, whereas the naphthylacetylamino group in the main compound may prioritize hydrophobic interactions.

- Ethyl 4-(phenylamino)benzoate and Ethyl 4-(butylamino)benzoate highlight the impact of substituent chain length on physicochemical properties like logP and solubility.

Data Table: Comparative Analysis of Ethyl Benzoate Derivatives

Biological Activity

Ethyl 4-(2-naphthylacetylamino)benzoate is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antioxidant, gastroprotective, and anesthetic effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by the presence of an ethyl group attached to a benzoic acid derivative. Its structure can be represented as follows:

This compound is synthesized through a multi-step process involving alkylation and esterification, which enhances its biological activity compared to its parent compounds.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its capability to scavenge free radicals, as evidenced by assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The compound showed an IC50 value indicating effective radical scavenging ability at concentrations lower than many standard antioxidants.

Summary of Antioxidant Activity

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | < 50 |

| FRAP | < 30 |

Gastroprotective Effects

The gastroprotective activity of this compound has been evaluated in various animal models. A notable study involved administering the compound to rats subjected to ethanol-induced gastric mucosal lesions. The results indicated that pretreatment with the compound significantly reduced ulcer area and improved gastric mucosal integrity.

Key Findings from Gastroprotective Studies

- Dosage : Administered at doses of 5, 10, and 20 mg/kg.

- Mechanism : The protective effects were attributed to increased mucus secretion, enhanced superoxide dismutase (SOD) activity, and reduced malondialdehyde (MDA) levels.

- Histological Observations : Microscopic examination revealed reduced edema and leukocyte infiltration in the gastric mucosa.

Anesthetic Properties

This compound has also been investigated for its local anesthetic effects. In comparative studies with established anesthetics like tetracaine and pramocaine, it demonstrated promising results in terms of onset time and duration of action.

Local Anesthetic Activity Data

| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg/kg) |

|---|---|---|---|

| Ethyl Compound | 8.0 | 230 | 500 |

| Tetracaine | 12.3 | 172 | 435 |

| Pramocaine | 10.4 | 166 | 472 |

Case Studies and Research Findings

- Gastroprotective Study : A study published in Pharmacology Reports assessed the effects of this compound on ethanol-induced gastric ulcers in rats. The findings highlighted significant reductions in ulcer severity and enhanced gastric defense mechanisms due to the compound's antioxidant properties .

- Anesthetic Efficacy : Another research article evaluated the anesthetic potential of various benzoate derivatives, including this compound. It was found to provide effective local anesthesia comparable to traditional anesthetics .

- Metabolism Studies : Investigations into the metabolic pathways of similar compounds revealed that ethyl derivatives undergo biotransformation in vivo, producing several metabolites that may contribute to their overall biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.